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CAS No.: 155645-24-2
Cat. No.: B116358
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Abstract

This document provides a comprehensive, in-depth technical guide for the synthesis of
Risperidone, a widely prescribed second-generation (atypical) antipsychotic agent.
Risperidone, chemically known as 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-
piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, is a potent
antagonist of serotonin 5-HT2 and dopamine D2 receptors, making it a cornerstone in the
treatment of schizophrenia and bipolar disorder.[1]

A review of the authoritative scientific literature and foundational patents reveals that the most
established and industrially scalable synthetic route does not originate from 3-
chlorobenzo[d]isoxazol-7-ol. Instead, the synthesis hinges on the N-alkylation of a key
benzisoxazole intermediate, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, with an activated
pyrido[1,2-a]pyrimidine moiety.[2][3] This guide is therefore structured to provide a scientifically
validated and reproducible methodology, detailing the synthesis of the requisite precursors and
their final condensation to produce high-purity Risperidone.

Part 1: Overview of the Validated Synthetic Pathway
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The synthesis of Risperidone is a multi-step process that converges in the final step. The
strategy involves the independent preparation of two complex heterocyclic intermediates,
followed by their coupling via an N-alkylation reaction.

o Synthesis of Intermediate A: 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Hydrochloride (I).
This moiety provides the critical benzisoxazole pharmacophore.

o Synthesis of Intermediate B: 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-
a]pyrimidin-4-one (I1). This fragment serves as the alkylating agent.

e Final Condensation: Nucleophilic substitution reaction between Intermediates | and 1l to yield
Risperidone (lII).

The overall workflow is depicted below.
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Diagram 1: Overall Synthetic Workflow for Risperidone.

Part 2: Synthesis of Key Intermediate A: 6-Fluoro-3-
(4-piperidinyl)-1,2-benzisoxazole Hydrochloride ()

The formation of the benzisoxazole ring is the critical transformation in this sequence. It is
achieved via an intramolecular nucleophilic aromatic substitution (SNAr). The oxime, formed
from a ketone precursor, acts as the nucleophile, displacing the ortho-fluorine atom of the 2,4-
difluorophenyl ring in a base-mediated cyclization. The resulting free base is converted to its
hydrochloride salt to improve stability and handling properties.[2][4]

Synthesis of Intermediate A
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Diagram 2: Workflow for Intermediate A Synthesis.

Protocol 1: Synthesis of 6-Fluoro-3-(4-piperidinyl)-1,2-
benzisoxazole Hydrochloride

This protocol consolidates the oximation and cyclization steps, which can often be performed
sequentially.

Materials:

(2,4-Difluorophenyl)(4-piperidinyl)methanone Oxime Hydrochloride

Potassium Hydroxide (KOH)

Methanol (MeOH)

Anhydrous Magnesium Sulfate (MgSQOa)

Acetone
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e Hydrochloric Acid (HCI)
Procedure:

o Cyclization: In a reaction vessel equipped with a reflux condenser, dissolve potassium
hydroxide (e.g., 27 g) in methanol (e.g., 600 mL). To this basic solution, add (2,4-
difluorophenyl)(4-piperidinyl)methanone oxime hydrochloride (e.g., 55 g).[5]

e Heat the reaction mixture to reflux (approx. 65°C) and maintain for 2.5-3 hours. The progress
of the reaction should be monitored by an appropriate analytical method such as Thin Layer
Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6]

e Work-up: Upon completion, cool the mixture to room temperature. Add anhydrous
magnesium sulfate to remove water and stir for approximately 1 hour.

« Filter the mixture to remove the drying agent and other inorganic salts.

o Concentrate the filtrate under reduced pressure to remove the methanol, yielding a crude
residue of the free base.

o Salt Formation: Dissolve the crude residue in acetone (e.g., 500 mL) and stir at room
temperature for 30 minutes. Filter off any insoluble materials.

» Slowly add hydrochloric acid to the clear filtrate, adjusting the pH to 2-3. This will cause the
precipitation of a white solid.[5]

o Collect the precipitated solid by filtration, wash with a small amount of cold acetone, and dry
under vacuum to yield pure 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (I).

Part 3: Synthesis of Key Intermediate B: 3-(2-
Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-
pyrido[1,2-a]pyrimidin-4-one (ll)

This intermediate is the alkylating agent required for the final condensation. Its synthesis
involves constructing the bicyclic pyridopyrimidine core, followed by the introduction of the 2-
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chloroethyl side chain at the C3 position. A common route involves the reaction of a 2-
aminopyridine derivative with a suitable lactone, followed by chlorination.

Synthesis of Intermediate B

Chlorinating Agent
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3-Acetyl-dihydrofuran-2(3H)-one
(Lactone)

Click to download full resolution via product page

Diagram 3: Workflow for Intermediate B Synthesis.

Protocol 2: Synthesis of 3-(2-Chloroethyl)-6,7,8,9-
tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (i)

Materials:

o 3-(2-Hydroxyethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
e Thionyl Chloride (SOCI2) or other suitable chlorinating agent

« Inert solvent (e.g., Dichloromethane, Toluene)

Procedure:

e Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Nitrogen),
dissolve the hydroxyethyl precursor in an anhydrous inert solvent.

e Chlorination: Cool the solution in an ice bath (0-5°C). Slowly add thionyl chloride (typically
1.1-1.5 equivalents) dropwise, maintaining the temperature below 10°C. The use of a
chlorinating agent is critical for converting the primary alcohol into a good leaving group for
the subsequent alkylation.

» Allow the reaction to warm to room temperature and stir for several hours until the reaction is
complete as monitored by TLC or HPLC.
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o Work-up: Carefully quench the reaction by slowly pouring it into a cold, saturated sodium
bicarbonate solution to neutralize the excess acid and thionyl chloride.

o Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure to yield the crude product.

e The crude intermediate Il can be purified by column chromatography or recrystallization to
achieve the desired purity for the final step.[7]

Part 4: Final Assembly: N-Alkylation to Synthesize
Risperidone (lIl)

This final step unites the two key intermediates. The reaction is a classic SN2 N-alkylation. The
secondary amine of the piperidine ring in Intermediate | acts as the nucleophile, attacking the
primary carbon bearing the chlorine atom in Intermediate Il. A base is essential to deprotonate
the hydrochloride salt of Intermediate | and to scavenge the HCI formed during the reaction. A
catalyst like potassium iodide (KIl) is often used to accelerate the reaction via an in-situ
Finkelstein reaction, where the chloride is transiently replaced by a more reactive iodide.[2][8]

Final Condensation to Risperidone
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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